molecular formula C16H9Br2NO3 B12871807 4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 113425-80-2

4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12871807
CAS No.: 113425-80-2
M. Wt: 423.05 g/mol
InChI Key: SRPURPRVWVIXRU-QPEQYQDCSA-N
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Description

4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylidene group substituted with dibromo and hydroxy groups, attached to an oxazol-5(4H)-one ring. The presence of bromine atoms and the oxazol-5(4H)-one ring contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 3,5-dibromosalicylaldehyde with 2-phenyloxazol-5(4H)-one under specific conditions. One common method includes the use of methanol as a solvent and acetic acid as a catalyst. The reaction mixture is refluxed for a certain period, followed by cooling to room temperature to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atoms or convert the oxazol-5(4H)-one ring to other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and oxazol-5(4H)-one ring play crucial roles in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

113425-80-2

Molecular Formula

C16H9Br2NO3

Molecular Weight

423.05 g/mol

IUPAC Name

(4Z)-4-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H9Br2NO3/c17-11-6-10(14(20)12(18)8-11)7-13-16(21)22-15(19-13)9-4-2-1-3-5-9/h1-8,20H/b13-7-

InChI Key

SRPURPRVWVIXRU-QPEQYQDCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=C(C(=CC(=C3)Br)Br)O)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC(=C3)Br)Br)O)C(=O)O2

Origin of Product

United States

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